1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one
Description
The compound 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one features a thiazole core substituted with an amino group at position 2, a thiophen-2-yl moiety at position 4, and a trifluoroacetyl group at position 3. This structure combines electron-rich heterocycles (thiazole and thiophene) with the electron-withdrawing trifluoromethyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS2/c10-9(11,12)7(15)6-5(14-8(13)17-6)4-2-1-3-16-4/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDTWECVIMDVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties.
Pharmacokinetics
The presence of the thiophene moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties.
Biological Activity
1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one (CAS: 306289-61-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and its interactions with various biological targets.
Chemical Structure and Properties
The compound has the following molecular formula: C9H5F3N2OS2. Its structural characteristics include a thiazole ring with an amino group and a trifluoroethanone moiety. The presence of fluorine atoms contributes to its lipophilicity, which can enhance membrane permeability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds similar to 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one have shown promising results in inhibiting the proliferation of cancer cells. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | DNA synthesis inhibition |
| Compound B | MCF7 | 7.8 | Apoptosis induction |
| Compound C | A549 | 12.0 | Cell cycle arrest |
These compounds generally exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy .
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases. Studies indicate that compounds with similar structures can protect neuronal cells from excitotoxicity and oxidative stress. For example:
- Experimental Setup : Mouse neurons were exposed to glutamate (500 µM) to induce excitotoxicity.
- Results : Compounds demonstrated a significant increase in cell viability compared to control groups subjected to the same conditions.
The protective mechanism is believed to involve the modulation of neurotransmitter levels and the reduction of oxidative stress markers .
Case Study 1: Anticancer Efficacy
In a study published by Akhtar et al., various thiazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The derivatives exhibited IC50 values ranging from 7 µM to 15 µM across different cancer types, indicating their potential as effective anticancer agents .
Case Study 2: Neuroprotection in vitro
A recent investigation evaluated the neuroprotective effects of thiazole derivatives in rat astrocytes and oligodendrocytes under serum deprivation conditions. The study found that certain derivatives significantly improved cell viability and reduced apoptosis markers compared to untreated controls .
Mechanistic Insights
The biological activities of 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one are thought to be mediated through various mechanisms:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Thiazole derivatives often act as ligands for various receptors involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one (CID 137701497)
- Structural Difference : Replaces the thiophen-2-yl group with a trifluoromethyl group at position 3.
- Physicochemical Properties: Higher molecular weight (C₆H₂F₆N₂OS vs. C₉H₅F₃N₂OS₂ for the target compound) and greater lipophilicity (LogP estimated at 2.1 vs. 1.8) . Synthetic Accessibility: Likely synthesized via direct substitution, avoiding the need for cross-coupling steps required for thiophene incorporation .
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one
- Structural Difference: Lacks the amino and thiophen-2-yl groups; features methyl and isopropyl substituents.
- Impact: Reactivity: Absence of the amino group reduces hydrogen-bonding capacity, limiting interactions in biological systems. Applications: Simpler derivatives like this are often intermediates in agrochemical synthesis rather than drug candidates .
Thiophene-Containing Analogs
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one
- Structural Difference : Replaces the thiazole ring with a thiophene and introduces a 4-chlorophenyl group.
- Impact :
- Electronic Profile : The chloro substituent increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
- Biological Activity : Thiophene derivatives are common in kinase inhibitors; this compound’s acetyl group may serve as a metabolic liability compared to the trifluoroacetyl group in the target compound .
3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
- Structural Difference: Adds a morpholine-linked propanone chain.
- Impact: Solubility: The morpholine group improves aqueous solubility (cLogP ~1.2 vs. 1.8 for the target compound).
Heterocyclic Hybrids
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Structural Difference : Incorporates a benzimidazole-triazole-thiazole scaffold with a bromophenyl group.
- Impact :
- Binding Affinity : The bromophenyl and triazole groups may improve target engagement in enzyme inhibition (e.g., tyrosine kinases).
- Synthetic Complexity : Requires click chemistry or palladium-catalyzed coupling, increasing production costs compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
